Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate
Overview
Description
Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C13H15ClN2O3 and a molecular weight of 282.73 g/mol It is a derivative of piperidine and nicotinic acid, featuring a piperidine ring substituted with a methyl ester and a chloronicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate typically involves the reaction of 2-chloronicotinic acid with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloronicotinoyl group to a more reduced form.
Substitution: The chloronicotinoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted nicotinoyl derivatives.
Scientific Research Applications
Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies investigating the biological activity of nicotinic acid derivatives and their potential therapeutic effects.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular interactions depend on the specific context and application of the compound .
Comparison with Similar Compounds
Methyl 1-(2-nicotinoyl)piperidine-4-carboxylate: Similar structure but without the chlorine atom.
Methyl 1-(2-bromonicotinoyl)piperidine-4-carboxylate: Similar structure with a bromine atom instead of chlorine.
Methyl 1-(2-fluoronicotinoyl)piperidine-4-carboxylate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness: Methyl 1-(2-chloronicotinoyl)piperidine-4-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in specific interactions, such as halogen bonding, which can affect the compound’s binding affinity and selectivity for molecular targets .
Properties
IUPAC Name |
methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-19-13(18)9-4-7-16(8-5-9)12(17)10-3-2-6-15-11(10)14/h2-3,6,9H,4-5,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOOJAIFBCTSIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640924 | |
Record name | Methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016867-08-5 | |
Record name | Methyl 1-(2-chloropyridine-3-carbonyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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